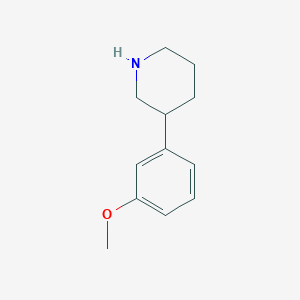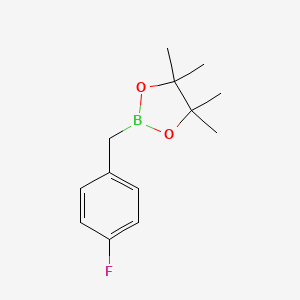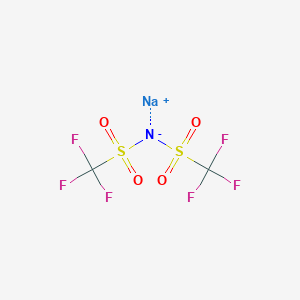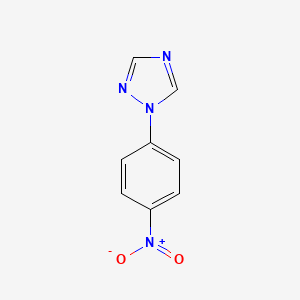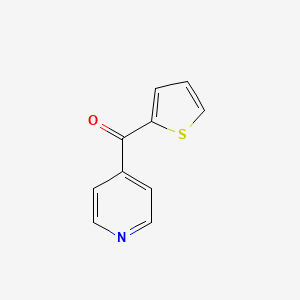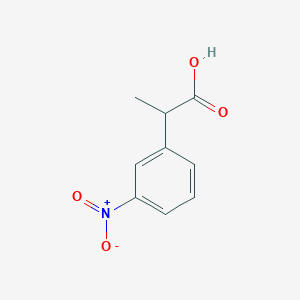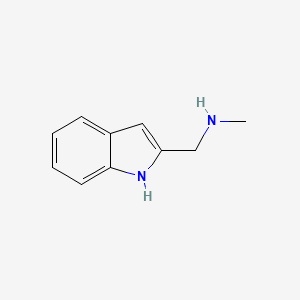
(1H-Indol-2-ylmethyl)methylamine
描述
(1H-Indol-2-ylmethyl)methylamine is an organic compound with the molecular formula C10H12N2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is slightly soluble in water and has a melting point of 68-75°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-ylmethyl)methylamine typically involves the reaction of indole derivatives with methylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the reductive amination of indole-2-carboxaldehyde with methylamine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction of indole-2-carboxaldehyde to the desired amine .
化学反应分析
Types of Reactions: (1H-Indol-2-ylmethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: It can be reduced to form indole-2-methylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-methylamine derivatives.
Substitution: Various N-substituted indole derivatives.
科学研究应用
(1H-Indol-2-ylmethyl)methylamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1H-Indol-2-ylmethyl)methylamine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- (1H-Indol-2-ylmethyl)amine
- (1H-Indol-3-yl)methanamine
- 1-Methyl-1H-indol-4-ylamine
- 2-(1H-indol-3-ylsulfanyl)-ethylamine
Comparison: (1H-Indol-2-ylmethyl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to (1H-Indol-3-yl)methanamine, it has different reactivity and binding affinities, making it suitable for different applications. Its methylamine group also provides unique opportunities for further chemical modifications and derivatizations .
属性
IUPAC Name |
1-(1H-indol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIZNKNSMGEKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301289 | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90888-62-3 | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
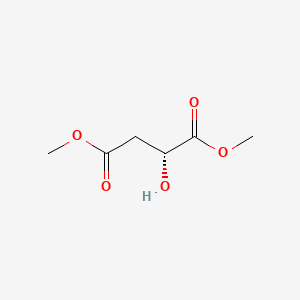
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)
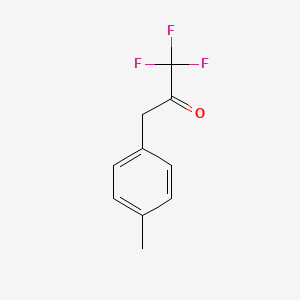
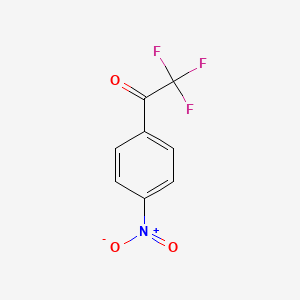
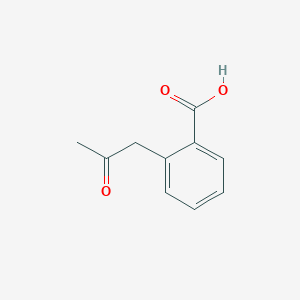
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
